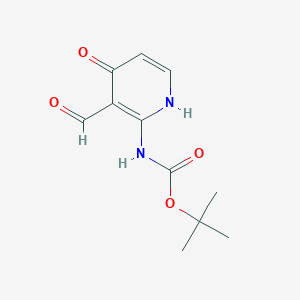![molecular formula C16H13Cl2N3O2 B2922540 4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone CAS No. 339023-37-9](/img/structure/B2922540.png)
4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone is a chemical compound belonging to the phthalazinone class. Its structure features a phthalazinone core substituted with a 2,4-dichlorobenzyl group and an amino-methyl linker. This compound finds its place in various fields of research and industrial applications due to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone typically involves multiple steps, including:
Formation of the phthalazinone core: : Starting with an appropriate phthalic anhydride or derivative.
Substitution with the 2,4-dichlorobenzyl group: : Employing a nucleophilic aromatic substitution reaction.
Introduction of the amino-methyl linker: : Using an amine functional group under controlled conditions.
Reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity of the product.
Industrial Production Methods
Industrial-scale production may use continuous flow reactors to optimize reaction times and yields. Automation and advanced monitoring technologies help maintain the desired reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Can be oxidized under strong oxidative conditions.
Reduction: : Reduction reactions under suitable conditions.
Substitution: : Undergoes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, nucleophiles (amines, alcohols).
Major Products
Oxidation: : Yields various oxidized derivatives.
Reduction: : Leads to reduced amines or alcohols.
Substitution: : Forms substituted phthalazinones or benzyl derivatives.
Applications De Recherche Scientifique
4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone is pivotal in several research areas:
Chemistry
Catalysis: : Used as a ligand or catalyst in organic reactions.
Material Science: : Incorporated in the synthesis of advanced materials.
Biology
Biochemical Probes: : Employed in studies to explore enzyme mechanisms and interactions.
Drug Discovery: : Investigated for potential pharmacological activities.
Medicine
Therapeutic Potential: : Explored for treating conditions due to its unique interaction with biological targets.
Industry
Agrochemicals: : Evaluated for pesticidal or herbicidal properties.
Pharmaceutical Intermediates: : Used in the synthesis of complex pharmaceutical compounds.
Mécanisme D'action
4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone interacts with molecular targets such as enzymes or receptors, modulating their activity. The molecular pathways involve binding to active sites, altering conformations, or affecting catalytic functions, leading to desired biochemical outcomes.
Comparaison Avec Des Composés Similaires
4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone stands out due to its dichlorobenzyl substitution, which enhances its reactivity and binding affinity compared to similar compounds.
Similar Compounds
Phthalazinone derivatives: : Structurally related but lacking the specific 2,4-dichlorobenzyl group.
Benzyl-substituted compounds: : Other benzyl derivatives with different substitution patterns.
This unique combination of properties makes this compound a compound of significant interest across various domains.
Hope this fulfills your curiosity! Anything else you need?
Propriétés
IUPAC Name |
4-[[(2,4-dichlorophenyl)methoxyamino]methyl]-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2/c17-11-6-5-10(14(18)7-11)9-23-19-8-15-12-3-1-2-4-13(12)16(22)21-20-15/h1-7,19H,8-9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIFGMDNMJUQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNOCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2922458.png)



![8-(3-chloro-4-methylphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2922466.png)
![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine](/img/structure/B2922467.png)

![1-[5-(4-Bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2922469.png)


![4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole](/img/structure/B2922476.png)
![4-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2922478.png)

![5-Cyclopropyl-2-methoxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2922480.png)
